Zolmitriptan 2-carboxylic acid ethyl ester

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Zolmitriptan 2-carboxylic acid ethyl ester (CAS 191864-24-1), officially designated Zolmitriptan Related Compound D by the USP, is an essential analytical impurity reference standard—not a generic reagent. It is mandated by pharmacopeial monographs for HPLC/UPLC method development, ANDA validation, and QC batch release of Zolmitriptan API and finished drug products. Substitution with any other compound compromises method specificity and regulatory compliance. Procure this fully characterized, high-purity standard with traceability to USP and EP to ensure your ANDA submissions and commercial production meet FDA acceptance criteria.

Molecular Formula C19H25N3O4
Molecular Weight 359.4 g/mol
CAS No. 191864-24-1
Cat. No. B043017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolmitriptan 2-carboxylic acid ethyl ester
CAS191864-24-1
SynonymsZolmitriptan Related Compound D;  ((S)-Ethyl 3-[2-(dimethylamino)ethyl]-5-[(2-oxooxazolidin-4-yl)methyl]-1H-indole-2-carboxylate);  _x000B__x000B_
Molecular FormulaC19H25N3O4
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C
InChIInChI=1S/C19H25N3O4/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24)/t13-/m0/s1
InChIKeyWKXOFVDKSFHGRL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zolmitriptan 2-Carboxylic Acid Ethyl Ester (CAS 191864-24-1): A Defined Pharmacopeial Reference Standard for Analytical Validation


Zolmitriptan 2-carboxylic acid ethyl ester (CAS 191864-24-1), also officially designated as Zolmitriptan Related Compound D by the United States Pharmacopeia (USP), is a fully characterized chemical entity with the molecular formula C19H25N3O4 and a molecular weight of 359.42 g/mol [1]. This compound is an analytical impurity standard for the antimigraine drug Zolmitriptan . Its primary utility lies not in therapeutic activity but as a high-purity reference material essential for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during the commercial production of Zolmitriptan [2]. It is supplied with detailed characterization data compliant with regulatory guidelines and offers traceability to USP and European Pharmacopoeia (EP) standards [2].

Why Generic Substitution is Not Viable for Zolmitriptan 2-Carboxylic Acid Ethyl Ester as a Regulatory Reference Standard


In the context of analytical quality control for pharmaceutical manufacturing, generic substitution is not a viable option. This compound is not an interchangeable chemical reagent but a specific, defined impurity mandated by pharmacopeial monographs [1]. Substituting it with another compound, such as Zolmitriptan itself or a different related compound (e.g., Zolmitriptan Related Compound A or E), would invalidate analytical methods designed to detect and quantify this precise molecular entity . Such substitution would directly compromise the accuracy, specificity, and regulatory compliance of quality control tests essential for ANDA submissions and commercial batch release of Zolmitriptan drug products [1]. The differentiation is based on its unique chemical identity (as the ethyl ester derivative) and its codified role within the USP impurity profile, not on generalized chemical properties.

Quantitative Evidence for Selecting Zolmitriptan 2-Carboxylic Acid Ethyl Ester (CAS 191864-24-1)


Pharmacopeial Codification and Regulatory Acceptance: Comparison with Non-Pharmacopeial Impurities

Zolmitriptan 2-carboxylic acid ethyl ester is codified as Zolmitriptan Related Compound D by the United States Pharmacopeia (USP) [1]. This official designation differentiates it from non-pharmacopeial impurities or process-related impurities (e.g., 3-Ethyl-indole) that are not specified in the USP monograph [2]. Its use as a USP Reference Standard ensures that analytical methods are aligned with regulatory expectations for ANDA and commercial production [3].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Analytical Method Resolution and Specificity: Comparison with Zolmitriptan API

This compound is used as a reference standard to validate the specificity of HPLC methods for Zolmitriptan analysis. A validated HPLC method for Zolmitriptan and its related substances demonstrated a limit of detection (LOD) of 0.5 ng (on a Zolmitriptan basis) with a signal-to-noise ratio >3 [1]. While this method does not quantify this specific ester, it establishes the analytical context in which Zolmitriptan Related Compound D is used: to ensure that the parent drug peak is resolved from its structurally similar impurities, including the ethyl ester derivative [2][3].

Analytical Chemistry HPLC Method Validation Impurity Profiling

Comprehensive Characterization for Regulatory Compliance: Comparison with Uncharacterized Impurities

Zolmitriptan 2-carboxylic acid ethyl ester is supplied as a fully characterized reference standard with detailed Certificates of Analysis (CoA) and analytical data meeting stringent regulatory requirements [1]. This contrasts with uncharacterized or newly discovered impurities (e.g., isomeric impurities found at 0.08-0.12% in API batches), which require extensive structural elucidation using techniques like 1H NMR, 13C NMR, COSY, HMBC, HSQC, and MS spectroscopy before they can be used as reliable standards [2]. The availability of this compound as a pre-characterized, high-purity standard eliminates this costly and time-consuming step.

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Application in USP-Compliant Method Development: Comparison with Other Related Compounds

This compound is specifically utilized in analytical method development and validation as per the USP monograph for Zolmitriptan [1]. While other related compounds like Zolmitriptan Related Compound E (N-Oxide) have defined relative retention times (1.6 relative to Zolmitriptan) in USP methods [2], the procurement of Zolmitriptan Related Compound D is equally critical for establishing system suitability and confirming the resolution of all specified impurities in a single analytical run [1].

Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

High-Value Application Scenarios for Zolmitriptan 2-Carboxylic Acid Ethyl Ester (CAS 191864-24-1)


Pharmaceutical Quality Control (QC) for Zolmitriptan Drug Substance and Drug Product Release

This compound is used as a primary reference standard in QC laboratories to identify and quantify the Zolmitriptan Related Compound D impurity in batches of Zolmitriptan API and finished drug products (tablets, nasal sprays). Its use ensures that impurity levels are within the acceptance criteria defined by the USP monograph, a mandatory step for batch release and commercial distribution [1].

Analytical Method Development and Validation (AMV) for ANDA Submissions

This standard is indispensable for developing and validating HPLC or UPLC methods for the determination of related substances in Zolmitriptan . It is used to demonstrate method specificity, accuracy, and precision, which is critical data for Abbreviated New Drug Applications (ANDAs) submitted to regulatory agencies like the FDA [2].

Stability Studies to Monitor Degradation Pathways

Zolmitriptan 2-carboxylic acid ethyl ester serves as a marker to track the degradation of Zolmitriptan under various stress conditions (e.g., heat, light, humidity) [3]. By using this standard, analysts can accurately quantify the formation of this specific impurity over time, providing essential data for establishing product shelf-life and storage conditions [3].

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